1-[1-(3-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The compound’s structure features a benzimidazole core linked to a piperidine ring, which is further substituted with a fluorobenzyl group. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This is typically achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a suitable fluorobenzyl halide with the benzimidazole core.
Attachment of the piperidine ring: The final step involves the reaction of the intermediate with piperidin-4-amine under basic conditions to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to inhibition of their activity. For example, it can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . The fluorobenzyl group enhances the compound’s binding affinity to its targets, thereby increasing its potency.
Vergleich Mit ähnlichen Verbindungen
1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine can be compared with other benzimidazole derivatives, such as:
Astemizole: A histamine H1-receptor antagonist with a similar benzimidazole core but different substituents.
Brorphine: A synthetic opioid with a piperidine benzimidazolone structure, showing high potency and efficacy.
Norastemizole: A metabolite of astemizole with enhanced histamine H1-receptor antagonist activity and reduced side effects.
The uniqueness of 1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Eigenschaften
Molekularformel |
C19H21FN4 |
---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-amine |
InChI |
InChI=1S/C19H21FN4/c20-15-5-3-4-14(12-15)13-24-18-7-2-1-6-17(18)22-19(24)23-10-8-16(21)9-11-23/h1-7,12,16H,8-11,13,21H2 |
InChI-Schlüssel |
IYYWEBWZYKRZEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.